molecular formula C15H21Cl2N3O B5482286 1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea

1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea

Cat. No.: B5482286
M. Wt: 330.2 g/mol
InChI Key: WQXIGIQXPCYPKH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dichlorophenyl group and a propylpiperidinyl group connected through a urea linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 2,4-dichloroaniline with 1-propylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea
  • 1-(2,4-Dichlorophenyl)-3-(1-ethylpiperidin-4-yl)urea
  • 1-(2,4-Dichlorophenyl)-3-(1-butylpiperidin-4-yl)urea

Uniqueness

1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea stands out due to its specific propylpiperidinyl group, which may confer unique steric and electronic properties compared to its methyl, ethyl, or butyl analogs

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O/c1-2-7-20-8-5-12(6-9-20)18-15(21)19-14-4-3-11(16)10-13(14)17/h3-4,10,12H,2,5-9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXIGIQXPCYPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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